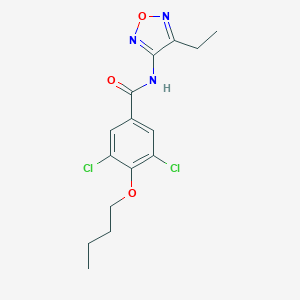
2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as ABH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. ABH is a chromene derivative that exhibits unique chemical and biological properties, making it a promising candidate for the development of new drugs and therapeutic agents. In
Wirkmechanismus
The mechanism of action of 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the modulation of cellular signaling pathways and the inhibition of oxidative stress. 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of cellular antioxidant defense mechanisms. 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been shown to inhibit the production of pro-inflammatory cytokines and the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to exhibit potent antioxidant and anti-inflammatory effects in various in vitro and in vivo models. 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to protect against oxidative stress-induced damage in neuronal cells and to inhibit the production of pro-inflammatory cytokines in macrophages. 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been shown to exhibit anti-cancer effects, including the induction of apoptosis and the inhibition of tumor cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has several advantages for use in lab experiments, including its potent antioxidant and anti-inflammatory properties, its ability to activate the Nrf2 pathway, and its potential use as a fluorescent probe for the detection of ROS. However, 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile also has some limitations, including its complex synthesis method, its potential toxicity at high concentrations, and the need for further investigation into its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile, including the investigation of its potential use as a therapeutic agent for the treatment of various diseases, including neurodegenerative diseases, cancer, and inflammatory disorders. Further investigation is also needed to fully understand the mechanism of action of 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile and to identify potential targets for drug development. Additionally, the development of new synthetic methods for 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile and the investigation of its potential use as a fluorescent probe for the detection of ROS in biological systems are also promising areas for future research.
Synthesemethoden
The synthesis of 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves a multi-step process that begins with the reaction of 4-tert-butylphenylacetonitrile with 2,3-epoxypropyl-4-hydroxycoumarin in the presence of a base catalyst. The resulting intermediate is then subjected to a series of reactions, including hydrolysis, reduction, and cyclization, to yield the final product, 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile. The synthesis of 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to exhibit potent antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs and therapeutic agents. 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been investigated for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.
Eigenschaften
Produktname |
2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
|---|---|
Molekularformel |
C20H20N2O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H20N2O2/c1-20(2,3)13-6-4-12(5-7-13)18-15-9-8-14(23)10-17(15)24-19(22)16(18)11-21/h4-10,18,23H,22H2,1-3H3 |
InChI-Schlüssel |
VXJYAXURPZFVJZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B254348.png)
![2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B254350.png)

![N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B254376.png)
![N-(3'-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B254378.png)
![4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B254384.png)
![6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B254386.png)
![N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B254389.png)

![2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B254391.png)

![N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid](/img/structure/B254402.png)
![(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254403.png)
![4-[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254405.png)